![molecular formula C18H18FNO4 B4299353 3-(4-ethoxyphenyl)-3-[(2-fluorobenzoyl)amino]propanoic acid](/img/structure/B4299353.png)
3-(4-ethoxyphenyl)-3-[(2-fluorobenzoyl)amino]propanoic acid
Vue d'ensemble
Description
3-(4-ethoxyphenyl)-3-[(2-fluorobenzoyl)amino]propanoic acid is a chemical compound with the molecular formula C18H18FNO4. It is commonly known as EFAP, and it is a synthetic derivative of fenofibrate, which is a medication used to lower cholesterol levels in the blood. EFAP has been the subject of scientific research due to its potential applications in the treatment of various diseases.
Mécanisme D'action
EFAP works by activating the peroxisome proliferator-activated receptor alpha (PPARα), which is a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism. Activation of PPARα by EFAP leads to an increase in fatty acid oxidation and a decrease in the production of triglycerides and cholesterol in the liver. This mechanism of action is similar to that of fenofibrate, which is the parent compound of EFAP.
Biochemical and Physiological Effects:
EFAP has been shown to have a number of biochemical and physiological effects, including the reduction of lipid and glucose levels in the blood, the inhibition of cancer cell growth, and the reduction of inflammation and oxidative stress. It has also been found to improve insulin sensitivity and reduce the risk of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
EFAP has several advantages for use in laboratory experiments, including its high purity and stability, its well-defined mechanism of action, and its ability to activate PPARα. However, its limitations include its high cost and the need for specialized equipment and expertise to synthesize and analyze the compound.
Orientations Futures
There are several potential future directions for research on EFAP, including the development of new synthetic methods for the compound, the investigation of its effects on other diseases, such as neurodegenerative diseases and autoimmune disorders, and the development of new drugs based on EFAP for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of EFAP and its potential interactions with other drugs.
Applications De Recherche Scientifique
EFAP has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Studies have shown that EFAP has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic patients. Additionally, EFAP has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of cardiovascular diseases.
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)-3-[(2-fluorobenzoyl)amino]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-2-24-13-9-7-12(8-10-13)16(11-17(21)22)20-18(23)14-5-3-4-6-15(14)19/h3-10,16H,2,11H2,1H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRNCHBKOOGMOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-3-{[(2-fluorophenyl)carbonyl]amino}propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.